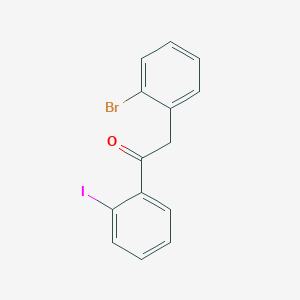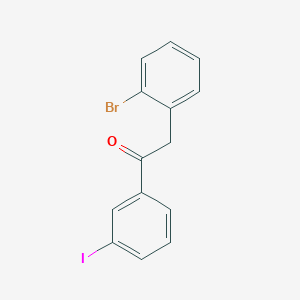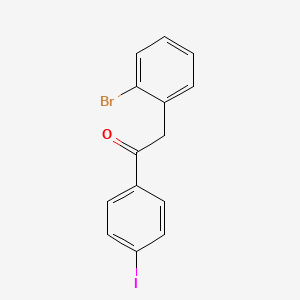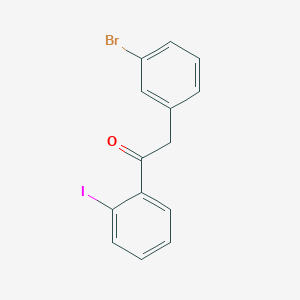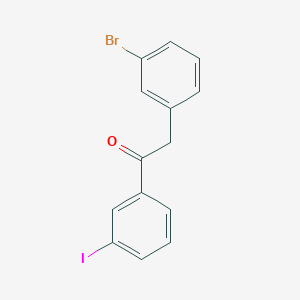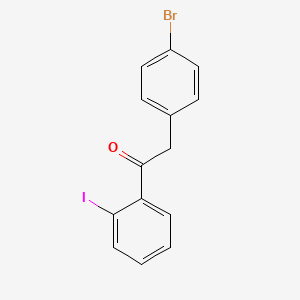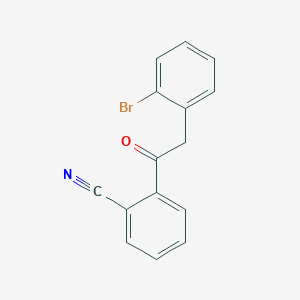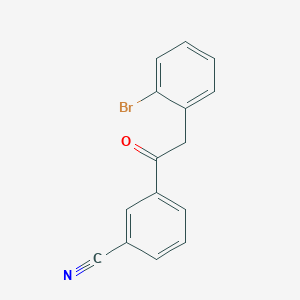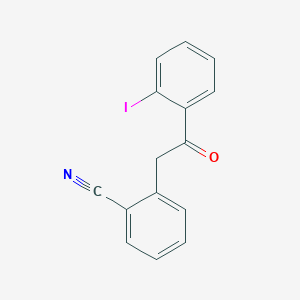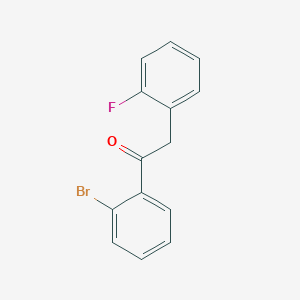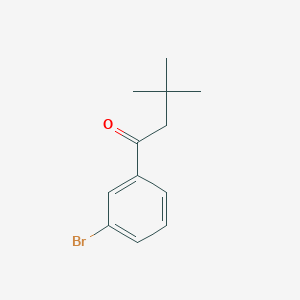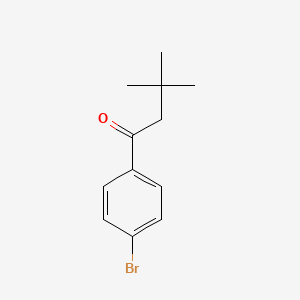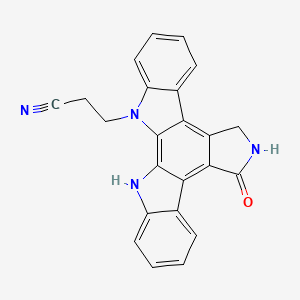
1-甲基-3-辛基咪唑氯化物
概述
描述
Ngic-I is a cell-permeable, selective indolocarbazole compound that functions as an inhibitor of protein kinase C. It is known for its potent inhibitory effects on human cytomegalovirus UL97 kinases, which leads to the formation of pp65-rich aberrant cytoplasmic tegument aggregates . Ngic-I has significant applications in scientific research, particularly in the fields of virology and signal transduction.
科学研究应用
Ngic-I has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying indolocarbazole chemistry and developing new synthetic methodologies.
Biology: Employed in studies of protein kinase C signaling pathways and cellular processes.
Industry: Utilized in the development of antiviral drugs and as a tool compound in pharmaceutical research.
作用机制
Target of Action
Ngic-I is a cell-permeable, selective indolocarbazole . The primary targets of Ngic-I are Protein Kinase C (PKC) and UL97 kinases . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. UL97 kinases are a type of protein kinase found in human cytomegalovirus (CMV) that play a crucial role in viral replication .
Mode of Action
Ngic-I functions as an inhibitor of PKC and UL97 kinases . By inhibiting these kinases, Ngic-I disrupts their normal function, which can lead to changes in the phosphorylation state of proteins and impact various cellular processes .
Pharmacokinetics
It is mentioned that ngic-i is cell-permeable , which suggests that it can readily cross cell membranes and reach its target sites within cells.
Result of Action
The inhibition of UL97 kinases by Ngic-I leads to the formation of pp65-rich aberrant cytoplasmic tegument aggregate . This suggests that Ngic-I can affect the assembly of viral particles, potentially inhibiting the replication of human CMV .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indolocarbazoles, including Ngic-I, typically involves the construction of a planar ring system consisting of indole and carbazole elements. The synthetic routes often start with the formation of the indole ring, followed by the construction of the carbazole moiety. Common reagents used in these reactions include indole derivatives, carbazole precursors, and various catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of Ngic-I involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to obtain the final product with a purity of ≥95% .
化学反应分析
Types of Reactions
Ngic-I undergoes several types of chemical reactions, including:
Oxidation: Ngic-I can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the indolocarbazole structure.
Substitution: Substitution reactions can introduce different substituents on the indole or carbazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents, nucleophiles, and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various substituted indolocarbazoles, oxidized derivatives, and reduced forms of Ngic-I, each with distinct biological activities and properties .
相似化合物的比较
Ngic-I is compared with other indolocarbazole compounds, such as:
Staurosporine: Another potent protein kinase C inhibitor with broader kinase inhibition profile.
K252a: A selective inhibitor of protein kinase C and other kinases, used in neurobiology research.
Midostaurin: A derivative of staurosporine with applications in cancer therapy.
Ngic-I is unique due to its high selectivity for protein kinase C and its potent antiviral activity against human cytomegalovirus .
属性
IUPAC Name |
3-(14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O/c24-10-5-11-27-17-9-4-2-7-14(17)18-15-12-25-23(28)20(15)19-13-6-1-3-8-16(13)26-21(19)22(18)27/h1-4,6-9,26H,5,11-12H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIIOLJNSPALSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C4=CC=CC=C4N(C3=C5C(=C2C(=O)N1)C6=CC=CC=C6N5)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of NGIC-I against human cytomegalovirus (HCMV)?
A: NGIC-I directly inhibits the activity of the HCMV-encoded protein kinase pUL97 . This kinase plays a critical role in viral replication, and its inhibition leads to a significant reduction in HCMV replication . Specifically, NGIC-I prevents the formation of replication centers and disrupts the co-localization of pUL97 with the DNA polymerase processivity factor pUL44 . This interaction is crucial for efficient viral DNA replication.
Q2: What is the impact of NGIC-I on the cytoplasmic events of the HCMV life cycle?
A: Research shows that NGIC-I, alongside other methods of specifically inhibiting the kinase activity of pUL97, disrupts the normal formation of the viral cytoplasmic assembly compartment (AC) . This disruption manifests as:
Q3: What is the significance of targeting pUL97 for antiviral therapy?
A: The fact that a HCMV deletion mutant lacking a functional UL97 gene is completely insensitive to NGIC-I strongly indicates that pUL97 is the critical target for this compound's antiviral activity . The high specificity of NGIC-I for pUL97, coupled with the detrimental impact of pUL97 inhibition on HCMV replication, makes this viral kinase an attractive target for novel antiviral therapies. Furthermore, the development of resistance to current antiviral drugs is a growing concern, and targeting viral proteins like pUL97 could offer a new avenue for combating drug resistance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
